2-Bromothiophene-3-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

2-Bromothiophene-3-carboxamide is a halogenated heterocyclic building block comprising a thiophene core substituted with a bromine atom at the 2-position and a primary carboxamide group at the 3-position (molecular formula C₅H₄BrNOS, MW 206.06 g/mol). The compound belongs to the bromothiophene carboxamide family and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs, where the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig) and the carboxamide provides a directing-group functionality for regioselective transformations.

Molecular Formula C5H4BrNOS
Molecular Weight 206.06 g/mol
CAS No. 189330-06-1
Cat. No. B3048993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromothiophene-3-carboxamide
CAS189330-06-1
Molecular FormulaC5H4BrNOS
Molecular Weight206.06 g/mol
Structural Identifiers
SMILESC1=CSC(=C1C(=O)N)Br
InChIInChI=1S/C5H4BrNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8)
InChIKeyOXDWVLAFVDRFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromothiophene-3-carboxamide (CAS 189330-06-1): Core Identity and Procurement-Relevant Classification


2-Bromothiophene-3-carboxamide is a halogenated heterocyclic building block comprising a thiophene core substituted with a bromine atom at the 2-position and a primary carboxamide group at the 3-position (molecular formula C₅H₄BrNOS, MW 206.06 g/mol) . The compound belongs to the bromothiophene carboxamide family and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs, where the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig) and the carboxamide provides a directing-group functionality for regioselective transformations [1]. Commercial availability is established through multiple reputable catalog suppliers, with typical purity specifications of ≥95% (up to 98–99% from select vendors), making it a readily accessible scaffold for parallel library synthesis and structure–activity relationship (SAR) exploration .

Why Generic Substitution of 2-Bromothiophene-3-carboxamide (CAS 189330-06-1) Carries Quantifiable Risk


Although several bromothiophene carboxamide regioisomers and halogen analogs share the identical molecular formula (C₅H₄BrNOS, MW 206.06) and superficially similar physicochemical descriptors, the 2-bromo-3-carboxamide substitution pattern confers regiochemically distinct reactivity that is not interchangeable with the 5-bromo or 4-bromo isomers. In palladium-catalyzed cross-coupling sequences, the bromine at the 2-position (adjacent to the sulfur heteroatom) exhibits different oxidative addition kinetics compared to the 5-position, and the proximity of the carboxamide at C3 enables directed ortho-metalation and halogen dance pathways that are geometrically impossible for the 5-bromo regioisomer [1]. Furthermore, the bromine substituent imparts a substantially higher logP (+0.99 units) and larger polar surface area (+29.23 Ų) relative to the 2-chloro analog, altering both membrane permeability and hydrogen-bonding capacity in downstream biologically active derivatives . Generic substitution without experimental verification of the regioisomeric identity risks introducing uncontrolled variability in coupling efficiency, pharmacokinetic profile, and target-binding geometry of the final elaborated compounds.

Quantitative Differentiation Evidence: 2-Bromothiophene-3-carboxamide (CAS 189330-06-1) versus Closest Analogs


Lipophilicity and Polar Surface Area: 2-Bromo versus 2-Chloro Analog

The 2-bromo substitution on thiophene-3-carboxamide produces a substantially higher calculated logP (2.49) compared to the 2-chloro analog (logP 1.50), representing a +0.99 log unit increase in lipophilicity . Simultaneously, the topological polar surface area (TPSA) increases from 43.09 Ų (2-chloro) to 72.32 Ų (2-bromo), a difference of +29.23 Ų attributable to the larger van der Waals radius and polarizability of bromine versus chlorine . These differences are quantitatively meaningful for predicting membrane permeability (logP) and hydrogen-bonding capacity (TPSA) of downstream derivatives in CNS drug discovery programs where the balance between these two parameters governs blood-brain barrier penetration.

Medicinal Chemistry Drug Design Physicochemical Profiling

Regioisomeric Differentiation: 2-Bromo-3-carboxamide versus 5-Bromo-3-carboxamide in Directed Metalation

The 2-bromo-3-carboxamide regioisomer possesses a unique geometric arrangement wherein the carboxamide group at C3 is adjacent to the bromine at C2. In LDA-promoted halogen dance reactions of bromothiophenes, carboxamide and ester groups at position 3 function as directing groups that facilitate selective 1,3-migration of the bromine atom, a reactivity pathway that is not accessible to the 5-bromo-3-carboxamide regioisomer, where the bromine is positioned two bonds away from the directing group [1]. This regiochemical distinction enables the 2-bromo isomer to serve as a precursor for generating 4-bromo-thiophene-3-carboxamide derivatives via controlled halogen migration, effectively providing access to three distinct bromination patterns (2-, 4-, and 5-bromo) from a single starting material through sequential directing-group-controlled transformations [1].

Synthetic Methodology Regioselective Functionalization Halogen Dance

Synthetic Accessibility: High-Yield Amidation from Readily Available Acid Chloride

2-Bromothiophene-3-carboxamide is synthesized via a single-step amidation of 2-bromothiophene-3-carbonyl chloride with aqueous ammonia (25% NH₄OH) at room temperature, yielding the title compound in approximately 91% isolated yield (450 mg, 2.17 mmol from 540 mg, 2.39 mmol of starting acid chloride) within a 30-minute reaction time . The procedure requires no chromatographic purification—the product is isolated by simple filtration and washing with water—making it amenable to multi-gram scale-up with minimal infrastructure. This contrasts with the synthesis of the 5-bromo regioisomer, which typically requires electrophilic bromination of thiophene-3-carboxylic acid derivatives under conditions that may produce mixtures of mono- and dibrominated products requiring chromatographic separation [1].

Process Chemistry Building Block Synthesis Scale-Up Feasibility

Cross-Coupling Reactivity: 2-Position Bromine Displays Distinct Oxidative Addition Kinetics versus 5-Position

In palladium-catalyzed cross-coupling reactions of dibromothiophenes, the bromine at the 2-position (adjacent to sulfur) undergoes oxidative addition to Pd(0) with different kinetic selectivity compared to bromine at the 3- or 5-positions. Pereira et al. demonstrated that in 2,3-dibromothiophene, Suzuki coupling occurs regioselectively at the C2 position, enabling sequential differentiation from the C3 bromide in Stille coupling [1]. While this study used 2,3-dibromothiophene rather than the carboxamide derivative, the electronic influence of the sulfur heteroatom on the C2 position is a general effect applicable to all 2-bromothiophene derivatives, including 2-bromothiophene-3-carboxamide. The C2 bromine benefits from enhanced electrophilicity due to the electron-withdrawing inductive effect of the adjacent sulfur atom, typically resulting in faster oxidative addition rates compared to the C5 position in otherwise identical substrates [1].

Palladium Catalysis Cross-Coupling Reaction Optimization

Optimal Application Scenarios for 2-Bromothiophene-3-carboxamide (CAS 189330-06-1) Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Control

When a drug discovery program requires a thiophene-3-carboxamide building block with a logP of approximately 2.5 and TPSA of approximately 72 Ų to maintain the desired balance between membrane permeability and aqueous solubility, 2-bromothiophene-3-carboxamide is the appropriate selection. The 2-chloro analog (logP 1.5, TPSA 43 Ų) would produce final compounds with approximately 10-fold lower lipophilicity, potentially compromising blood-brain barrier penetration or cellular uptake in CNS and intracellular target programs. This logP differential is quantitatively significant and should inform building block selection at the hit-to-lead stage [1].

Diversification of Bromothiophene Scaffolds via Halogen Dance Chemistry

For synthetic programs requiring access to multiple bromothiophene-3-carboxamide regioisomers from a single starting material, the 2-bromo regioisomer is uniquely suited due to the adjacency of the carboxamide directing group to the bromine atom. Under LDA-promoted halogen dance conditions, the bromine can undergo 1,3-migration to generate the 4-bromo isomer, which can subsequently be further functionalized. The 5-bromo-3-carboxamide regioisomer cannot participate in analogous directed migration pathways, limiting its utility to a single regioisomeric outcome. This differentiation is critical for medicinal chemistry groups seeking to maximize SAR information from minimal building block inventory [1].

Parallel Library Synthesis Requiring High-Yield, Chromatography-Free Building Block Access

When a medicinal chemistry group plans to synthesize a library of 50–200 derivatives via Suzuki-Miyaura coupling at the 2-bromo position, the procurement of 2-bromothiophene-3-carboxamide in multi-gram quantities is supported by a validated, high-yielding (>90%), chromatography-free synthetic protocol from commercially available 2-bromothiophene-3-carbonyl chloride [1]. This contrasts with the 5-bromo regioisomer, whose synthesis via electrophilic bromination may require optimization of regioselectivity and chromatographic purification to achieve comparable purity, potentially increasing cost and lead time at the procurement stage. The documented reproducibility of the amidation procedure (WO2010/036497) provides procurement confidence for scale-up [1].

Sequential Chemoselective Cross-Coupling Strategies in Complex Molecule Synthesis

For synthetic routes requiring sequential, chemoselective functionalization of a thiophene core, the 2-bromo-3-carboxamide regioisomer offers a reactivity advantage: the C2 bromine undergoes oxidative addition to palladium catalysts more rapidly than bromine at the 5-position due to the electron-withdrawing effect of the adjacent sulfur heteroatom [1]. This enables a synthetic sequence where Suzuki coupling at C2 is performed first, followed by diversification at the carboxamide (via hydrolysis, condensation, or Curtius rearrangement) or at a second halogen position if present. The 5-bromo regioisomer does not benefit from the same sulfur-proximal activation, making it less suitable for sequential coupling strategies where chemoselectivity between two reactive sites is required [1].

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